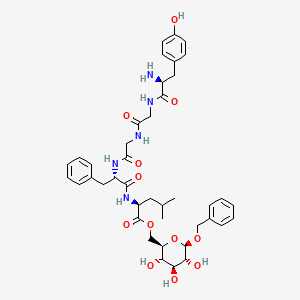
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the formation of the pyrimidine ring. The final steps involve the introduction of the carboxamide group and the attachment of the 4-methyl-1-piperazinyl and phenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and cell cycle regulation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- involves the inhibition of specific enzymes, such as CDKs. By binding to the active site of these enzymes, the compound prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK-cyclin complexes and downstream signaling pathways that regulate cell division and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo(4,3-e)[1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional ring structures and different biological activities.
Uniqueness
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-((4-methyl-1-piperazinyl)methyl)-7-phenyl- is unique due to its specific combination of functional groups and its potent inhibitory activity against CDKs. This makes it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
165611-03-0 |
|---|---|
Molecular Formula |
C18H20N6O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-7-phenyl-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c1-23-7-9-24(10-8-23)11-13-20-14(12-5-3-2-4-6-12)17-15(21-13)16(18(19)25)22-26-17/h2-6H,7-11H2,1H3,(H2,19,25) |
InChI Key |
UCWQCMNUCBHBDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(C(=N2)C4=CC=CC=C4)ON=C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






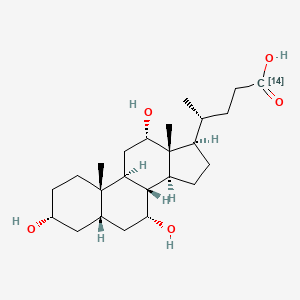


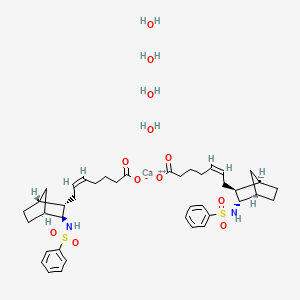
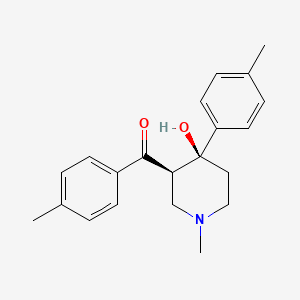
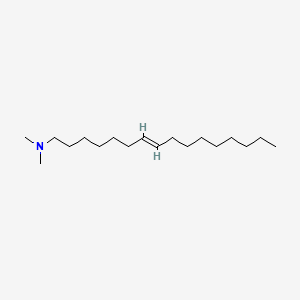
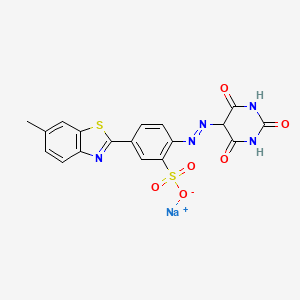
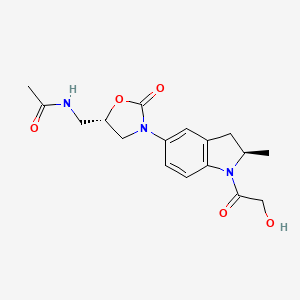
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
